![molecular formula C17H28N2O4 B14211214 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline CAS No. 620115-15-3](/img/structure/B14211214.png)
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is a complex organic compound characterized by the presence of a tetraoxa-azacyclopentadecane ring attached to a benzene ring via a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline typically involves the reaction of 4-formylbenzoic acid with 1,4,7,10-tetraoxa-13-azacyclopentadecane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product, 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde, is then reduced to the corresponding aniline derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow systems, can be applied to scale up the laboratory synthesis to an industrial level.
化学反应分析
Types of Reactions
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require acidic conditions and the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde: An intermediate in the synthesis of the aniline derivative.
1,4,7,10-Tetraoxa-13-azacyclopentadecane: The parent compound, which serves as a building block for the synthesis of various derivatives.
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]-9,10-dihydroacridin-9-one:
Uniqueness
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is unique due to the presence of both the tetraoxa-azacyclopentadecane ring and the aniline group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
属性
CAS 编号 |
620115-15-3 |
|---|---|
分子式 |
C17H28N2O4 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)aniline |
InChI |
InChI=1S/C17H28N2O4/c18-17-3-1-16(2-4-17)15-19-5-7-20-9-11-22-13-14-23-12-10-21-8-6-19/h1-4H,5-15,18H2 |
InChI 键 |
JNWVSGZOLFRQAS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCOCCOCCN1CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
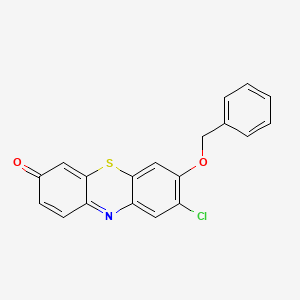
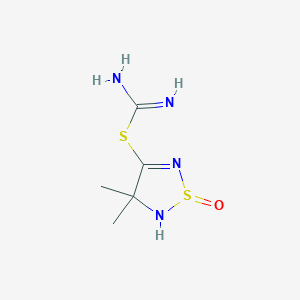
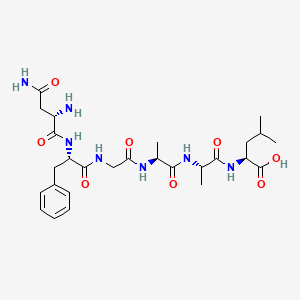
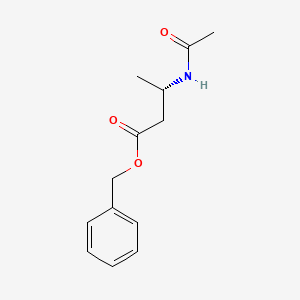

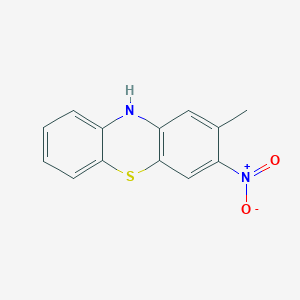
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
